![molecular formula C17H22N4O4S B12185398 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12185398.png)
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
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Overview
Description
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Methylsulfonyl Piperazine Moiety: This is usually done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Structural Features
The compound features a pyridazine core substituted with a methoxyphenyl group and a piperazine moiety that includes a methylsulfonyl group. These structural elements are crucial for its biological activity and pharmacological properties.
Medicinal Chemistry
The compound is of interest in the field of medicinal chemistry due to its potential as a therapeutic agent. Research has focused on its ability to act as an antagonist at various receptor sites, which could be beneficial in treating conditions such as anxiety and depression.
Anticancer Activity
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Research has shown that modifications to the piperazine ring can enhance cytotoxicity against cancer cell lines. This suggests that further exploration of structure-activity relationships (SAR) could lead to the development of effective anticancer agents.
Neuropharmacology
The compound's piperazine structure is known for its utility in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, making this compound a candidate for further investigation into treatments for neurological disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Key modifications include:
- Substitution Patterns : Variations in the methoxy group and piperazine substituents can significantly influence receptor binding affinity and selectivity.
- Ring Modifications : Alterations to the pyridazine ring can affect metabolic stability and bioavailability, impacting overall efficacy.
Research has utilized computational methods to predict how these structural changes influence biological activity, aiding in the design of more potent derivatives.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant-like effects of related compounds in animal models. The results indicated that compounds with similar structural motifs exhibited significant reductions in depressive behaviors, suggesting that this class of compounds may hold promise for treating mood disorders.
Case Study 2: Anticancer Efficacy
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methoxyphenyl)-2-{[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
- 6-(3-methoxyphenyl)-2-{[4-(methylamino)piperazin-1-yl]methyl}pyridazin-3(2H)-one
Uniqueness
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methylsulfonyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Biological Activity
6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in pharmacological research due to its diverse biological activities. Pyridazinones are known for their potential therapeutic effects, including anti-inflammatory, analgesic, antihypertensive, and anticancer properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a pyridazinone core structure with methoxy and piperazine substituents, which may enhance its pharmacological profile. The presence of the methylsulfonyl group is also significant for its biological activity.
1. Anticancer Activity
Pyridazinone derivatives have shown promising anticancer effects. For instance, compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines:
Compound | Cancer Cell Line | GI50 (µM) |
---|---|---|
6-(4-Hydroxy-2-Methylphenyl) | HL-60 (Leukemia) | < 2 |
6-(3-Methoxyphenyl) | NCI-H522 (Lung) | Moderate |
6-(4-Ethylphenyl) | BT-549 (Breast) | Good |
Studies indicate that these compounds can inhibit tumor growth significantly, making them candidates for further development as anticancer agents .
2. Antihypertensive Effects
Research has demonstrated that pyridazinones possess antihypertensive properties. For example, derivatives of this compound were tested using the Tail Cuff method in animal models:
Compound | Blood Pressure Reduction (%) |
---|---|
6-(4-Ethylphenyl)-2-piperazine | Comparable to Hydralazine |
6-(4-Methylpiperazine) | Significant reduction |
These studies suggest that the compound's mechanism may involve vasodilation and inhibition of platelet aggregation .
3. Antimicrobial Activity
The antimicrobial potential of pyridazinones has also been documented. Compounds with similar structures have shown activity against a range of bacteria and fungi:
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
6-[4-(Trifluoromethylphenyl)] | E. coli | 15 |
6-[Methoxyphenyl] | S. aureus | 18 |
These findings indicate the need for further investigation into the mechanisms underlying their antimicrobial effects .
Case Studies
Several case studies highlight the therapeutic potential of pyridazinones:
- Case Study 1 : A study evaluated a series of pyridazinone derivatives for their anticancer efficacy in vitro and in vivo, revealing significant tumor growth inhibition in mouse models.
- Case Study 2 : Another investigation focused on the antihypertensive properties of these compounds, demonstrating effective blood pressure management in hypertensive rat models.
The biological activities of this compound are believed to be mediated through various mechanisms:
- Anticancer : Induction of apoptosis and inhibition of cell proliferation.
- Antihypertensive : Modulation of vascular smooth muscle contraction and platelet function.
- Antimicrobial : Disruption of microbial cell wall synthesis and metabolic processes.
Q & A
Basic Research Questions
Q. What validated methods exist for synthesizing and purifying 6-(3-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one?
Methodological Answer : Synthesis typically involves multi-step reactions, including piperazine alkylation and pyridazinone ring formation. Key steps include:
- Kinetic monitoring : Hydrolysis rates under varying pH/temperature conditions can optimize reaction intermediates (e.g., using HPLC with UV detection, as in Muszalska et al. 2004) .
- Purification : TLC and reverse-phase HPLC are critical for purity assessment, with mobile phases adjusted for polar functional groups (e.g., methanol/water gradients) .
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
Methodological Answer :
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related pyridazinones (e.g., Hirshfeld surface analysis to identify intermolecular interactions) .
- Spectroscopic techniques : Use 1H/13C NMR to verify methoxyphenyl and methylsulfonyl piperazine moieties. Compare with reference standards (e.g., EP/BP impurity profiles for piperazine derivatives) .
Q. What stability studies are recommended for this compound under experimental storage conditions?
Methodological Answer :
- Hydrolysis kinetics : Conduct accelerated stability testing in aqueous buffers (pH 1–13) at 40–60°C, monitoring degradation via HPLC .
- Thermal analysis : Differential scanning calorimetry (DSC) can identify melting points and polymorphic transitions, ensuring storage conditions do not induce decomposition .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacological data for this compound?
Methodological Answer :
- Impurity profiling : Use LC-MS to identify and quantify synthetic byproducts (e.g., unreacted piperazine intermediates or sulfonyl derivatives) that may affect bioactivity .
- Dose-response standardization : Replicate assays under controlled conditions (e.g., cell line authentication, solvent consistency) to minimize variability .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer :
- Receptor binding assays : Radiolabeled ligands (e.g., 3H or 14C isotopes) can quantify affinity for targets like serotonin/dopamine receptors, common in piperazine derivatives.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with sulfonyl-piperazine binding pockets, validated by site-directed mutagenesis .
Q. How can environmental impact studies be designed to assess the compound’s degradation pathways?
Methodological Answer :
- Abiotic/biotic transformation : Use OECD 307/308 guidelines to simulate soil/water systems, analyzing metabolites via LC-QTOF-MS .
- Ecotoxicology assays : Test Daphnia magna or zebrafish embryos for acute/chronic toxicity, correlating results with environmental persistence data .
Q. What strategies are effective for comparative analysis with structural analogs to improve target selectivity?
Methodological Answer :
- SAR libraries : Synthesize analogs with modified methoxyphenyl or sulfonyl groups, evaluating activity via high-throughput screening (HTS).
- 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields, guiding rational design .
Q. How can researchers resolve discrepancies in thermal degradation profiles reported across studies?
Methodological Answer :
Properties
Molecular Formula |
C17H22N4O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-2-[(4-methylsulfonylpiperazin-1-yl)methyl]pyridazin-3-one |
InChI |
InChI=1S/C17H22N4O4S/c1-25-15-5-3-4-14(12-15)16-6-7-17(22)21(18-16)13-19-8-10-20(11-9-19)26(2,23)24/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
WCOKQBQLCALQHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CN3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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